tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a structurally complex spirocyclic compound featuring a 2-azaspiro[3.3]heptane core. The spirocyclic scaffold is substituted at position 6 with a 3-bromo-4-iodo-5-methylpyrazole moiety and at position 2 with a tert-butyl carboxylate group. This compound’s unique architecture combines the rigidity of the spiro system with the electronic and steric effects of halogenated pyrazole substituents, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a synthetic intermediate for cross-coupling reactions .
The tert-butyl carboxylate group enhances solubility in organic solvents, while the bromo and iodo substituents on the pyrazole ring provide sites for further functionalization (e.g., Suzuki-Miyaura couplings) . The methyl group at position 5 of the pyrazole likely contributes to steric stabilization and modulates electronic properties.
Properties
Molecular Formula |
C15H21BrIN3O2 |
|---|---|
Molecular Weight |
482.15 g/mol |
IUPAC Name |
tert-butyl 6-(3-bromo-4-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C15H21BrIN3O2/c1-9-11(17)12(16)18-20(9)10-5-15(6-10)7-19(8-15)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
QBNDZFXFSYNXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CC3(C2)CN(C3)C(=O)OC(C)(C)C)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Azaspiro[3.3]heptane Core
The 2-azaspiro[3.3]heptane scaffold is typically prepared starting from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a key intermediate. Several reduction and functionalization protocols have been reported:
These methods highlight the versatility of the azaspiro scaffold preparation by reduction of the keto intermediate or nucleophilic addition reactions.
Detailed Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Sodium borohydride in methanol or ethyl acetate, 0–25°C, 1 h | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (reduced form) | 89–94 |
| 2 | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + 4-chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | n-Butyl lithium (1.6 M in hexane), THF, -78°C to RT, overnight | This compound | ~60–70 (depending on purification) |
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Characteristic proton NMR signals include singlets for tert-butyl group (around 1.4 ppm), multiplets for azaspiro methylene protons, and aromatic/heterocyclic protons consistent with pyrazole substitution.
- Mass Spectrometry (MS): Electrospray ionization (ESI) positive mode shows molecular ion peaks consistent with expected molecular weight (m/z ~ 518.3 for M+H).
- Chromatographic Purification: Silica gel flash chromatography with gradients of ethyl acetate/hexane is employed to isolate pure compounds.
Summary of Preparation Methodologies
The preparation of this compound is a multi-step process involving:
- Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to the corresponding hydroxy intermediate using sodium borohydride under controlled temperature and inert atmosphere.
- Functionalization of the azaspiro scaffold by nucleophilic substitution or lithiation followed by coupling with halogenated pyrazole derivatives.
- Purification by standard chromatographic techniques and characterization by NMR and MS.
These methods have been demonstrated with yields ranging from approximately 60% to over 90% depending on the step and conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole ring or the spirocyclic structure.
Coupling Reactions: The halogenated pyrazole can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation and Reduction: Oxidizing agents (e.g., PCC, DMP) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The halogenated pyrazole moiety may play a key role in these interactions, potentially affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
<sup>a</sup> LogP values estimated using XLogP3 .
<sup>b</sup> Molecular weight calculated based on formula C15H21BrIN3O2.
<sup>c</sup> Higher LogP due to halogen substituents.
Key Observations:
Halogenation Impact: The bromo and iodo groups in the target compound significantly increase molecular weight and lipophilicity (LogP ~4.2) compared to non-halogenated analogs (e.g., hydroxy derivative: LogP 1.8). This enhances membrane permeability but reduces aqueous solubility .
Synthetic Utility: Unlike carbamoyl or aminoethyl derivatives, the halogenated pyrazole in the target compound allows for transition-metal-catalyzed cross-coupling reactions, a feature absent in polar derivatives like the hydroxy or carbamoyl analogs .
Biological Activity
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2653202-14-1) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C15H21BrIN3O2
- Molecular Weight : 482.15 g/mol
- Structure : The compound features a spirocyclic structure, which is known to influence its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as a modulator of enzyme activities and receptor interactions, particularly in the context of neurological and metabolic pathways.
Key Mechanisms:
- Protein Kinase Inhibition : Similar compounds have been noted for their ability to inhibit protein kinases, which play crucial roles in cell signaling and regulation of the cell cycle .
- Receptor Modulation : The presence of the pyrazole moiety suggests potential interactions with various receptors, including those involved in neurotransmission and inflammatory responses.
Biological Activity Studies
Several studies have been conducted to assess the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study demonstrated that similar spirocyclic compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : In animal models, compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic role in neurodegenerative diseases.
Safety Profile
Preliminary assessments indicate that the compound may exhibit some toxicity at higher concentrations, with acute toxicity observed in animal studies. Safety data suggest careful handling and further investigation into its pharmacokinetics and long-term effects are necessary.
Q & A
What are the optimal synthetic routes and purification methods for this compound?
Basic Research Focus
The synthesis typically involves multi-step reactions, starting with functionalization of the azaspiro[3.3]heptane core. Key steps include halogenation (bromine/iodine introduction) and pyrazole ring coupling. Strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) are used for deprotonation, followed by nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for spirocycle functionalization) . Purification often employs recrystallization (using solvents like ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with polar/non-polar solvents). Yield optimization may require inert atmospheres (N₂/Ar) and temperature control (0°C to reflux) to minimize side reactions .
Which analytical techniques are critical for structural confirmation and purity assessment?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the spirocyclic framework and halogen substituents. Mass spectrometry (HRMS/ESI-MS) confirms molecular weight and isotopic patterns (Br/I). X-ray crystallography, using programs like SHELXL , can resolve stereochemistry and hydrogen-bonding networks. Purity is validated via HPLC (≥95% area) or TLC (Rf consistency) .
How does this compound serve as a precursor in medicinal chemistry?
Basic Research Focus
The bromo-iodo-pyrazole moiety acts as a versatile handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce pharmacophores. The spirocyclic structure enhances conformational rigidity, improving target binding (e.g., kinase inhibitors or GPCR modulators). Its tert-butyl carboxylate group facilitates late-stage deprotection for carboxylic acid derivatives, critical for prodrug design .
How can researchers resolve contradictions between experimental and computational spectroscopic data?
Advanced Research Focus
Discrepancies in NMR/IR data may arise from dynamic effects (e.g., rotational barriers in the spirocyclic system) or solvent-dependent conformational changes. Solutions include:
- Variable-temperature NMR to probe exchange broadening.
- DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare theoretical/experimental spectra.
- Solvent screening (DMSO-d₆ vs. CDCl₃) to assess hydrogen-bonding interactions .
What strategies enhance biological activity in derivatives of this compound?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies suggest:
- Replacing iodine with electron-deficient aryl groups via Sonogashira coupling to improve lipophilicity.
- Introducing sulfonamide or urea groups at the pyrazole N-H position to modulate solubility and target affinity.
- Spirocycle ring expansion (e.g., azaspiro[4.5]) to explore steric effects on binding pockets .
How can reaction parameters be optimized for regioselective halogenation?
Advanced Research Focus
Controlling regioselectivity in dihalogenated pyrazoles requires:
- Lewis acid catalysts (e.g., ZnCl₂) to direct electrophilic substitution.
- Solvent polarity adjustments (e.g., DMF for kinetic control vs. THF for thermodynamic outcomes).
- Temperature gradients: Lower temperatures (e.g., -20°C) favor bromination at the 3-position, while iodine incorporation at the 4-position is achieved via sequential NBS/NIS addition .
What role do hydrogen-bonding networks play in crystallographic packing?
Advanced Research Focus
Graph-set analysis (as per Etter’s rules) reveals that the tert-butyl group minimizes close packing, while the pyrazole N-H and carboxylate oxygen form R₂²(8) motifs. These interactions stabilize polymorphs and influence solubility. Synchrotron XRD with SHELXD can map these networks for co-crystal engineering .
How is experimental phasing applied to resolve crystal structures of derivatives?
Advanced Research Focus
For heavy-atom derivatives (Br/I), SAD/MAD phasing with SHELXC/D/E is effective. Data collection at Br K-edge (≈0.92 Å) or I L-III edge (≈2.0 Å) enhances anomalous scattering. Molecular replacement (using the parent spirocycle as a search model) is viable for isostructural derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
